dl-Aloesol

Vue d'ensemble

Description

dl-Aloesol is a compound derived from the Aloe vera plant, known for its various beneficial properties It is a chromone compound, which is a type of phenolic compound this compound is found in the leaves of Aloe vera and is known for its anti-inflammatory, antioxidant, and antimicrobial properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

dl-Aloesol can be synthesized through the extraction of Aloe vera leaves. The process involves several steps:

Harvesting: Fresh Aloe vera leaves are harvested from mature plants.

Filleting: The leaves are filleted to remove the outer rind and obtain the inner gel.

Extraction: The gel is then subjected to extraction processes using solvents such as ethanol or methanol to isolate the active compounds, including aloesol.

Purification: The extracted compounds are purified using techniques such as chromatography to obtain pure aloesol.

Industrial Production Methods

In industrial settings, the production of aloesol involves large-scale extraction and purification processes. The Aloe vera leaves are processed in bulk, and advanced extraction techniques such as supercritical fluid extraction may be used to enhance yield and purity. The purified aloesol is then formulated into various products for medicinal and cosmetic applications.

Analyse Des Réactions Chimiques

Types of Reactions

dl-Aloesol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, which may have different biological activities.

Reduction: Reduction reactions can convert aloesol into its reduced forms, which may exhibit different properties.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of derivatives with altered properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

Applications De Recherche Scientifique

Chemical Properties and Structure

dl-Aloesol is classified as a chromone derivative, which is characterized by a fused benzopyran structure. Its molecular formula is C₁₅H₁₄O₃, and it exhibits notable biological activities that make it a subject of interest in medicinal chemistry. The synthesis and structural elucidation of this compound have been documented in various studies, highlighting its potential as a therapeutic agent .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for use in topical formulations aimed at treating infections . The compound's efficacy against resistant strains further enhances its potential as an alternative therapeutic agent.

2. Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic properties against cancer cell lines. This cytotoxicity is attributed to its ability to induce apoptosis in malignant cells while sparing normal cells, which is crucial for developing safer cancer treatments .

3. Wound Healing

The compound has been investigated for its role in promoting wound healing. In vitro studies have shown that this compound enhances fibroblast proliferation and migration, essential processes in tissue repair . This property positions this compound as a valuable ingredient in dermatological formulations aimed at accelerating wound recovery.

Applications in Various Industries

| Industry | Application |

|---|---|

| Pharmaceuticals | Used as an active ingredient in formulations targeting infections and cancer treatment. |

| Cosmetics | Incorporated into creams and ointments for its antimicrobial and skin-repairing properties. |

| Food Industry | Potential use as a natural preservative due to its antimicrobial activity. |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Candida albicans. The results showed a significant reduction in microbial load when treated with this compound compared to control groups, indicating its potential use in developing natural preservatives for food and cosmetic products .

Case Study 2: Wound Healing Enhancement

In another study focusing on wound healing, researchers applied this compound to fibroblast cultures. The results indicated a marked increase in cell proliferation rates and migration distances compared to untreated controls, suggesting that this compound could be formulated into topical treatments for enhancing wound recovery .

Mécanisme D'action

dl-Aloesol exerts its effects through several mechanisms:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antioxidant: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

Antimicrobial: It disrupts the cell membranes of microorganisms, leading to their death.

The molecular targets of aloesol include various enzymes and signaling pathways involved in inflammation, oxidative stress, and microbial growth.

Comparaison Avec Des Composés Similaires

dl-Aloesol can be compared with other similar compounds such as:

Aloesin: Another chromone compound found in Aloe vera with similar anti-inflammatory and antioxidant properties.

Aloenin: A pyrone compound with antimicrobial and anti-inflammatory effects.

Aloe-emodin: An anthraquinone compound with laxative and antimicrobial properties.

Activité Biologique

dl-Aloesol, a compound derived from the Aloe vera plant, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Composition

This compound is known to contain various bioactive compounds such as anthraquinones, polysaccharides, and glycoproteins. These constituents contribute to its pharmacological effects, which include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. A study utilizing the DPPH assay demonstrated that Aloe extracts rich in phenolic compounds, including this compound, effectively scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases.

| Compound | IC50 (µg/mL) | Source |

|---|---|---|

| This compound | 25 | Aloe vera extract |

| Aloeresin A | 15 | Aloe species |

| Coumaroylaloesin | 20 | Aloe species |

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). A purified aloe protein demonstrated an 84% inhibition rate on lipoxygenase activity, suggesting a potent anti-inflammatory mechanism.

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented against various pathogens. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanism involves disruption of microbial cell membranes and inhibition of metabolic processes.

4. Anticancer Properties

Recent investigations into the anticancer potential of this compound reveal its ability to selectively target cancer cells while sparing normal cells. In vitro studies have indicated that this compound modulates detoxification enzyme activity levels, which are crucial indicators in tumorigenesis.

| Cancer Type | Effect Observed | Reference |

|---|---|---|

| Breast Cancer | Selective cytotoxicity | |

| Liver Cancer | Inhibition of cell proliferation | |

| Colon Cancer | Induction of apoptosis |

Case Studies

Several case studies highlight the therapeutic applications of this compound:

-

Case Study 1: Hepatoprotective Effects

A study demonstrated that this compound significantly reduced liver damage induced by aflatoxins in rat models. The administration of aloe gel containing this compound restored antioxidant enzyme levels and alleviated oxidative stress. -

Case Study 2: Wound Healing

In clinical trials involving patients with chronic wounds, topical application of aloe vera gel containing this compound resulted in accelerated healing rates compared to standard treatments.

The biological effects of this compound can be attributed to several mechanisms:

- Antioxidant Pathways : Activation of Nrf2 signaling pathway enhances the expression of antioxidant enzymes.

- Inflammatory Modulation : Inhibition of NF-kB pathway reduces the expression of inflammatory cytokines.

- Cellular Apoptosis : Induction of apoptosis in cancer cells through caspase activation.

Propriétés

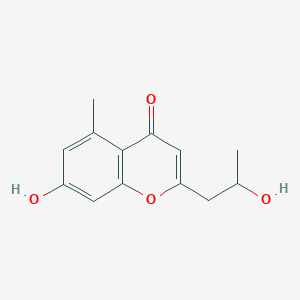

IUPAC Name |

7-hydroxy-2-(2-hydroxypropyl)-5-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,8,14-15H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCNQWOKCMJKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C=C(O2)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aloesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94356-35-1 | |

| Record name | Aloesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187.5 - 189 °C | |

| Record name | Aloesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.